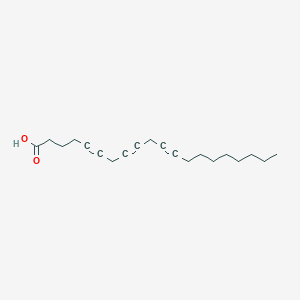

Ácido 5,8,11-Eicosatriynoico

Descripción general

Descripción

El mesilato de bifeprunox es un compuesto antipsicótico atípico que se ha investigado por su posible uso en el tratamiento de la esquizofrenia, la psicosis y la enfermedad de Parkinson . Combina un agonismo mínimo del receptor de dopamina con el agonismo del receptor de serotonina, similar a la aripiprazol . A pesar de su prometedor perfil farmacológico, el desarrollo se interrumpió debido a datos de eficacia insuficientes .

Aplicaciones Científicas De Investigación

Química: Como compuesto modelo para estudiar las interacciones receptor-ligando y desarrollar nuevas metodologías sintéticas.

Biología: Investigando sus efectos en los sistemas de neurotransmisores y sus posibles propiedades neuroprotectoras.

Medicina: Evaluando su eficacia y seguridad en el tratamiento de trastornos psiquiátricos y neurológicos.

Industria: Posible uso en el desarrollo de nuevos fármacos y como compuesto de referencia en química analítica.

Mecanismo De Acción

El mesilato de bifeprunox actúa como agonista parcial en los receptores de dopamina D2 y como agonista completo en los receptores de serotonina 5-HT1A . Esta doble actividad ayuda a estabilizar los niveles de dopamina en el cerebro, reduciendo los síntomas de la esquizofrenia y la psicosis mientras se minimizan los efectos secundarios como el aumento de peso y los síntomas extrapiramidales . La capacidad del compuesto para modular los receptores de serotonina también contribuye a su eficacia contra los síntomas negativos y los déficits cognitivos asociados con estos trastornos .

Análisis Bioquímico

Biochemical Properties

5,8,11-Eicosatriynoic acid interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into several specific lipid mediators . These interactions play a crucial role in the biochemical reactions involving 5,8,11-Eicosatriynoic acid .

Cellular Effects

5,8,11-Eicosatriynoic acid influences cell function by interacting with various biomolecules within the cell . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5,8,11-Eicosatriynoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 5,8,11-Eicosatriynoic acid change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of 5,8,11-Eicosatriynoic acid vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5,8,11-Eicosatriynoic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

5,8,11-Eicosatriynoic acid is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La síntesis del mesilato de bifeprunox implica varios pasos clave:

Formación del núcleo de benzoxazol: Esto se logra mediante la ciclización de precursores apropiados en condiciones controladas.

Adición de la parte de piperazina: El anillo de piperazina se introduce mediante reacciones de sustitución nucleófila.

Introducción del grupo bifenilo: Este paso implica reacciones de acoplamiento, a menudo utilizando técnicas de acoplamiento cruzado catalizadas por paladio.

Formación de la sal de mesilato: El paso final implica la reacción de bifeprunox con ácido metanosulfónico para formar la sal de mesilato.

Los métodos de producción industrial normalmente implican la optimización de estos pasos para garantizar un alto rendimiento y pureza, a menudo utilizando técnicas de flujo continuo y métodos de purificación avanzados .

Análisis De Reacciones Químicas

El mesilato de bifeprunox experimenta varios tipos de reacciones químicas:

Oxidación: Se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

El mesilato de bifeprunox es similar a otros antipsicóticos atípicos como la aripiprazol y la SLV313, que también combinan el agonismo de los receptores de dopamina y serotonina . El mesilato de bifeprunox es único en su perfil de unión específico al receptor y su potencial para menos efectos secundarios . Otros compuestos similares incluyen:

Aripiprazol: Comparte el agonismo parcial de la dopamina pero tiene un perfil de efectos secundarios diferente.

SLV313: Otro compuesto de investigación con actividad receptora similar pero farmacocinética diferente.

SSR-181507: Combina el agonismo de los receptores de dopamina y serotonina pero con propiedades farmacológicas distintas.

Propiedades

IUPAC Name |

icosa-5,8,11-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYNLPMPYBYKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

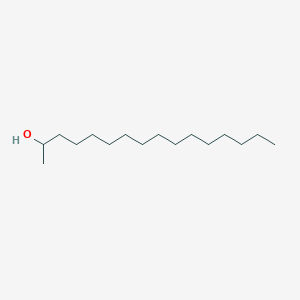

Canonical SMILES |

CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159018 | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13488-22-7 | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,11-EICOSATRIYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5,8,11-Eicosatriynoic acid?

A: 5,8,11-Eicosatriynoic acid acts primarily as a mechanism-based inhibitor of lipoxygenases. [] It acts as a suicidal substrate, being converted by the enzyme into a highly reactive allene hydroperoxide. This intermediate then reacts with a methionine residue at the enzyme's active site, leading to irreversible inactivation. []

Q2: Does 5,8,11-Eicosatriynoic acid influence calcium signaling pathways?

A: Yes, research indicates that 5,8,11-Eicosatriynoic acid can induce a concentration-dependent increase in intracellular calcium ([Ca2+]i) in Madin Darby canine kidney cells. This effect is attributed to both the release of calcium from intracellular stores (endoplasmic reticulum, mitochondria, and others) and the influx of extracellular calcium. []

Q3: What is the impact of 5,8,11-Eicosatriynoic acid on cell proliferation?

A: Studies suggest that 5,8,11-Eicosatriynoic acid may play a role in cell proliferation. For instance, it has been shown to block platelet-induced proliferation of human fibroblasts, likely through the inhibition of 5-lipoxygenase and the subsequent reduction of 5-hydroxyeicosatetraenoic acid (5-HETE) production. []

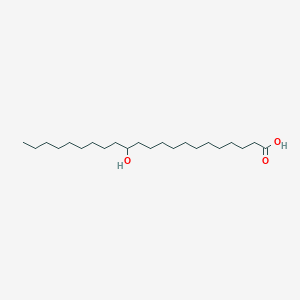

Q4: What is the molecular formula and weight of 5,8,11-Eicosatriynoic acid?

A4: The molecular formula of 5,8,11-Eicosatriynoic acid is C20H28O2. Its molecular weight is 300.44 g/mol.

Q5: Has 5,8,11-Eicosatriynoic acid demonstrated any catalytic properties itself?

A5: While 5,8,11-Eicosatriynoic acid is not known to possess inherent catalytic activity, its presence can influence the catalytic activity of enzymes like lipoxygenase. It acts as a substrate analog that binds to the enzyme's active site, ultimately leading to irreversible inactivation rather than catalytic turnover.

Q6: In what biological systems has 5,8,11-Eicosatriynoic acid shown efficacy in vitro?

A6: 5,8,11-Eicosatriynoic acid has demonstrated efficacy in various in vitro systems. Examples include:

- Inhibition of lipoxygenase activity in cell lysates and purified enzyme preparations: It effectively inhibits lipoxygenase activity in various cell types and tissues, including soybeans, reticulocytes, human term placenta, and rat brain. [, , , ]

- Attenuation of agonist-induced calcium mobilization in platelets: It reduces thrombin- and thromboxane mimetic-induced increases in intracellular calcium in human platelets. []

- Modulation of mitogen responses in lymphocytes: It can synergistically enhance mitogen-induced responses in human lymphocytes when combined with cyclooxygenase inhibitors. [, ]

Q7: Are there other compounds with similar mechanisms of action to 5,8,11-Eicosatriynoic acid?

A7: Yes, several other compounds inhibit lipoxygenase enzymes, including:

- 5,8,11,14-Eicosatetraynoic acid (ETYA): A related acetylenic fatty acid that inhibits both 5-lipoxygenase and 12-lipoxygenase. [, ]

- Nordihydroguaiaretic acid (NDGA): A natural product with potent antioxidant and lipoxygenase inhibitory activity. [, ]

- Baicalein: A flavonoid compound known for its antioxidant and lipoxygenase inhibitory properties. [, ]

- Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC): A selective inhibitor of 5-lipoxygenase. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

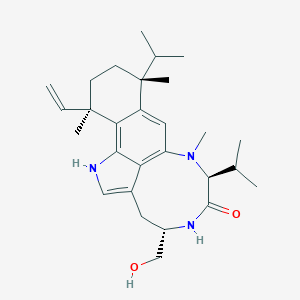

![3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B79919.png)